Validated Intermediate for High-Affinity Multikinase Inhibitor Scaffold (ABT-869) vs. Alternative Regioisomers
3-Chloro-1H-indazol-4-amine is the direct synthetic precursor to the 3-aminoindazole core of ABT-869, a potent multitargeted receptor tyrosine kinase inhibitor. The 4-NH₂ group is essential for subsequent urea linkage formation, while the C3-Cl atom serves as the site for conversion to the 3-NH₂ group in the final pharmacophore [1]. Regioisomers such as 3-chloro-1H-indazol-5-amine or 3-chloro-1H-indazol-6-amine cannot yield this validated pharmacophore due to the mispositioned amino group, precluding proper geometry for ATP-binding pocket engagement in VEGFR/PDGFR kinases.
| Evidence Dimension | Scaffold utility for validated kinase inhibitor pharmacophore |
|---|---|
| Target Compound Data | Enables synthesis of ABT-869 core via C3 → NH₂ conversion; 4-NH₂ directly utilized for urea linkage |
| Comparator Or Baseline | 3-chloro-1H-indazol-5-amine; 3-chloro-1H-indazol-6-amine; 1H-indazol-4-amine (no C3 halogen) |
| Quantified Difference | Regioisomers cannot yield the validated 3,4-disubstituted 3-aminoindazole pharmacophore; non-halogenated analog lacks cross-coupling handle |
| Conditions | ABT-869 synthetic route: C3-Cl → C3-NH₂ via amination; 4-NH₂ → urea linkage with 2-fluoro-5-methylphenyl isocyanate |
Why This Matters
Procurement of this specific regioisomer is mandatory for medicinal chemistry programs targeting the validated 3-aminoindazole kinase inhibitor scaffold.
- [1] Dai Y, Hartandi K, Ji Z, et al. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. J Med Chem. 2007;50(7):1584-1597. View Source
